molecular formula C3H9BO3<br>B(OCH3)3<br>C3H9BO3 B150158 Trimethyl borate CAS No. 121-43-7

Trimethyl borate

Cat. No. B150158
CAS RN: 121-43-7
M. Wt: 103.92 g/mol
InChI Key: WRECIMRULFAWHA-UHFFFAOYSA-N
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Description

Trimethyl borate (TMB) is a chemical compound that has been explored for its potential applications in various fields, including as an electrolyte additive in lithium-ion batteries. It has been identified as a suppressant for self-discharge in high voltage layered lithium-rich oxide cathodes, which are used in lithium-ion batteries . Additionally, TMB has been utilized in thin-layer chromatography for the resolution of lipids, demonstrating its utility in analytical chemistry .

Synthesis Analysis

While the provided papers do not directly discuss the synthesis of trimethyl borate, its derivatives and applications suggest that it can be synthesized and modified to enhance its properties for specific uses. For instance, its derivatives, triethyl borate and tripropyl borate, have been synthesized and compared for their effectiveness as electrolyte additives .

Molecular Structure Analysis

The molecular structure of trimethyl borate-related compounds has been extensively studied using gas electron diffraction and spectroscopic data. For example, the molecular structure of trimethylamine-boron triiodide has been determined, providing insights into the bond lengths and angles within the molecule . Similar studies have been conducted on trimethylphosphine-boron tribromide , trimethylphosphine-borane , and trimethylamine-boron trifluoride , which offer a deeper understanding of the molecular geometry and potential barriers around the boron-containing bonds.

Chemical Reactions Analysis

Trimethyl borate reacts with phosphates and their non-covalent complexes, leading to the addition and loss of methanol molecules. These reactions result in covalently bound structures between the phosphate and boron, which have been supported by ab initio calculations . Additionally, the molecular structures of complexes formed with trimethylamine and boron trichloride or boron tribromide have been determined, indicating the potential barriers around the nitrogen-boron bonds .

Physical and Chemical Properties Analysis

The physical and chemical properties of trimethyl borate and its derivatives have been analyzed in the context of their applications. For instance, as an electrolyte additive, TMB improves the cyclic stability and rate capability of layered cathodes in lithium-ion batteries. This improvement is attributed to the preferential oxidation of TMB and the formation of a stable, low impedance film on the cathode surface . The molecular structures of various complexes involving trimethyl borate analogs have also been studied, revealing details about bond distances, angles, and potential barriers, which are crucial for understanding their reactivity and stability .

Scientific Research Applications

Organic Synthesis

Trimethyl borate is a popular reagent in organic chemistry . It is a useful reagent in the preparation of boronic acids, which are used in Suzuki couplings . These boronic acids are prepared via reaction of the trimethyl borate with Grignard reagents followed by hydrolysis .

Preparation of Sodium Borohydride

Trimethyl borate is the main precursor to sodium borohydride by its reaction with sodium hydride . The reaction is as follows:

Flame Retardants

As a boron source, it is used to prepare flame retardants . The specific methods of application or experimental procedures are not detailed in the sources.

Anti-Oxidants and Corrosion Inhibitors

Trimethyl borate is also used to prepare anti-oxidants and corrosion inhibitors . The specific methods of application or experimental procedures are not detailed in the sources.

Synthesis of Boron Nitride Nanotubes

Trimethyl borate can be used as a source of boron in the synthesis of boron nitride (BN) nanotubes by thermal-heating chemical vapor deposition (TH-CVD) method .

Preparation of Borate Esters

Trimethyl borate is also used as a precursor of borate esters . These esters find application in Suzuki coupling reaction .

Synthesis of Borinic Acid Derivatives

Trimethyl borate is used in the synthesis of borinic acid derivatives . Borinic acids and their chelate derivatives are a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes (B (OR) 3, BX 3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .

Lewis Acidic Boron Reagents

Trimethyl borate is used in the preparation of Lewis Acidic Boron Reagents . These compounds undergo a variety of processes including borylation substitution and the addition of B-E across-bonds and they are used in the pharmaceutical and material sciences . Boron reagents also frequently make up the Lewis acid moiety of frustrated Lewis pairs (FLPs) .

Solvent or Catalyst for the Production of Resins, Waxes, Paints and Varnishes

Trimethyl borate is used as a solvent or catalyst for the production of resins, waxes, paints and varnishes . It is also used as a methylation agent or as a boron source in organic reaction to manufacture biocides, flame retardants for textile and in welding fluxes, anti-oxidants, corrosion inhibitors, tackifiers for elastomers and rubbers, cross-linking agents for polymer, dehydrating agents, and plastic stabilizers .

Synthesis of Borinic Acid Derivatives

Trimethyl borate is used in the synthesis of borinic acid derivatives . Borinic acids and their chelate derivatives are a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes (B (OR) 3, BX 3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .

Discovery of a New Bimetallic Borate

Trimethyl borate has been used in the discovery of a new bimetallic borate Sr 2 Cd 4 (B 2 O 5) 3 with near-parallel arrangement of π-conjugated [B 2 O 5] units . This material demonstrates a large birefringence of 0.102 at 532 nm .

Anti-Oxidant in Brazing and Solder Flux

Trimethyl borate is a gaseous anti-oxidant in brazing and solder flux . It has been explored as a fire retardant, as well as being examined as an additive to some polymers .

Safety And Hazards

Trimethyl borate is highly flammable . It is toxic if swallowed, in contact with skin, or if inhaled . It causes serious eye irritation . It may damage fertility or the unborn child . It causes damage to organs .

properties

IUPAC Name

trimethyl borate
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InChI

InChI=1S/C3H9BO3/c1-5-4(6-2)7-3/h1-3H3
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InChI Key

WRECIMRULFAWHA-UHFFFAOYSA-N
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Canonical SMILES

B(OC)(OC)OC
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Molecular Formula

C3H9BO3, Array
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DSSTOX Substance ID

DTXSID0037738
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Molecular Weight

103.92 g/mol
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Physical Description

Trimethyl borate appears as a water-white liquid. Denser than water. Vapors heavier than air. Used as a solvent and fungicide for fruit., Colorless liquid; [ICSC], COLOURLESS LIQUID.
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Boiling Point

67.5 °C, 68 °C
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Flash Point

less than 80 °F (NFPA, 2010), < 80 °F (< 27 °C) (closed cup), - 7 °C
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Solubility

Miscible with tetrahydrofuran, ether, isoporpylamine, hexane, methanol, nujol, and other organic liquids, Miscible with alcohol, ether; soluble in polar nonhydroxylic solvents, Solubility in water: reaction
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Density

0.915 g/cu cm, Relative density (water = 1): 0.915
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Vapor Density

3.59 (Air = 1), Relative vapor density (air = 1): 3.6
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Vapor Pressure

137.0 [mmHg], 137 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 18
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Product Name

Trimethyl borate

Color/Form

Colorless, moisture-sensitive liquid; fumes in air

CAS RN

121-43-7, 3349-42-6
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Record name Boric acid (H3BO3), trimethyl ester
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Melting Point

-29.3 °C, -29 °C
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Synthesis routes and methods I

Procedure details

207.6 Grams (2.0 mols) of trimethyl borate was added to 522 g (3.0 mols) of diethylene glycol monomethacrylate. The mixture was heated to 60° C. with stirring in a dry air atmosphere. The mixture was kept at 60° C. for 1 hour, followed by heating to 75° C. After the temperature reached 75° C., the pressure in the system was gradually reduced. The system was kept at a pressure of 2.67 kPa (20 mmHg) or lower for 6 hours to remove volatile matters produced with progress of ester interchange reaction of boric acid and excess trimethyl borate, followed by filtration to obtain 515 g of a polymerizable boron-containing compound H (an esterification product of boric acid with diethylene glycol monomethacrylate) represented by the formula (2). An infrared absorption spectrum of the resulting polymerizable boron-containing compound H was measured to confirm that the absorption band originating from hydroxyl group at 3300 cm−1 disappeared.
Quantity
2 mol
Type
reactant
Reaction Step One
Quantity
522 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

207.6 Grams (2.0 mols) of trimethyl borate was added to 202 g (1.0 mol) of dipropylene glycol monomethacrylate and 412 g (2.0 mols) of tripropylene glycol monomethyl ether, followed by keeping them at 60° C. for 1 hour with stirring in a dry air atmosphere and then heating to 75° C. After the temperature reached 75° C., the pressure in the system was gradually reduced. The system was kept at a pressure of 2.67 kPa (20 mmHg) or lower for 6 hours to remove volatile matters produced with progress of ester interchange reaction of boric acid and excess trimethyl borate, followed by filtration to obtain 610 g of the polymerizable boron-containing compound B represented by the formula (1). An infrared absorption spectrum of the resulting polymerizable boron-containing compound B was measured to confirm that the absorption band originating from hydroxyl group at 3300 cm−1 disappeared.
Quantity
2 mol
Type
reactant
Reaction Step One
Name
dipropylene glycol monomethacrylate
Quantity
202 g
Type
reactant
Reaction Step One
Quantity
412 g
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Then, 207.6 g (2.0 mols) of trimethyl borate was added to 618 g (3.0 mols) of tripropylene glycol monomethyl ether. The mixture was heated to 60° C. with stirring in a dry nitrogen atmosphere. After the mixture was kept at 60° C. for 1 hour, it was heated to 120° C. over a period of 1 hour. After the temperature reached 120° C., the pressure in the system was gradually reduced. The system was kept at a pressure of 2.67 kPa (20 mmHg) or lower for 3 hours to remove volatile matters produced with progress of ester interchange reaction of boric acid and excess trimethyl borate, followed by filtration to obtain 610 g of a polymerizable boron-containing compound G (an esterification product of boric acid with tripropylene glycol monomethyl ether) represented by the formula (3). An infrared absorption spectrum of the resulting polymerizable boron-containing compound G was measured to confirm that the absorption band originating from hydroxyl group at 3300 cm−1 disappeared.
Quantity
207.6 g
Type
reactant
Reaction Step One
Quantity
618 g
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

207.6 Grams (2.0 mols) of trimethyl borate was added to 606 g (3.0 mols) of dipropylene glycol monomethacrylate. The mixture was heated to 60° C. with stirring in a dry air atmosphere. The mixture was kept at 60° C. for 1 hour, followed by heating to 75° C. After the temperature reached 75° C., the pressure in the system was gradually reduced. The system was kept at a pressure of 2.67 kPa (20 mmHg) or lower for 6 hours to remove volatile matters produced with progress of ester interchange reaction of boric acid and excess trimethyl borate, followed by filtration to obtain 600 g of a polymerizable boron-containing compound F (an esterification product of boric acid with dipropylene glycol monomethacrylate) represented by the formula (2). An infrared absorption spectrum of the resulting polymerizable boron-containing compound F was measured to confirm that the absorption band originating from hydroxyl group at 3300 cm−1 disappeared.
Quantity
2 mol
Type
reactant
Reaction Step One
Name
dipropylene glycol monomethacrylate
Quantity
606 g
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

Then, 207.6 g (2.0 mols) of trimethyl borate was added to 492 g (3.0 mols) of triethylene glycol monomethyl ether. The mixture was heated to 60° C. with stirring in a dry nitrogen atmosphere. After the mixture was kept at 60° C. for 1 hour, it was heated to 120° C. over a period of 1 hour. After the temperature reached 120° C., the pressure in the system was gradually reduced. The system was kept at a pressure of 2.67 kPa (20 mmHg) or lower for 3 hours to remove volatile matters produced with progress of ester interchange reaction of boric acid and excess trimethyl borate, followed by filtration to obtain 1485 g of a polymerizable boron-containing compound I (an esterification product of boric acid with triethylene glycol monomethyl ether) represented by the formula (3). An infrared absorption spectrum of the resulting polymerizable boron-containing compound I was measured to confirm that the absorption band originating from hydroxyl group at 3300 cm−1 disappeared.
Quantity
207.6 g
Type
reactant
Reaction Step One
Quantity
492 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Trimethyl borate
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Trimethyl borate
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Trimethyl borate

Citations

For This Compound
5,850
Citations
Q Liu, G Yang, S Liu, M Han, Z Wang… - ACS applied materials & …, 2019 - ACS Publications
… Herein, we introduce trimethyl borate (TMB) as an additive of the commercial electrolyte to ameliorate the performance of a LiCoO 2 cell charged to 4.5 V because its addition lowers the …
Number of citations: 70 pubs.acs.org
AA Yontar, AG Özgüner, MA Adıgüzel… - Journal of the Energy …, 2022 - Elsevier
In this study, droplet tests were carried out for pure and blended forms of diesel fuel, which is the traditional fuel, and trimethyl borate fuel, which is new generation fuels. In this context, …
Number of citations: 5 www.sciencedirect.com
AA Yontar, D Sofuoğlu, H Değirmenci, T Ayaz, D Üstün - Energy, 2023 - Elsevier
… process, unlike triethyl borate and trimethyl borate fuels. The curves of … In the flame formed by the trimethyl borate droplet, the … delay was measured for trimethyl borate, while the longest …
Number of citations: 2 www.sciencedirect.com
Q Liu, G Yang, S Li, S Zhang, R Chen… - … Applied Materials & …, 2021 - ACS Publications
… Herein, we investigated the synergistic effects of trimethyl borate (TMB) in two dual-additive electrolytes on protecting the LiNi 0.8 Co 0.1 Mn 0.1 O 2 and LiCoO 2 cathode materials …
Number of citations: 18 pubs.acs.org
VM Kassel, CM Hanneman, CP Delaney… - Journal of the …, 2021 - ACS Publications
… in the absence of trimethyl borate after 1 h. Trimethyl borate loadings ranging from 0.6 to 2.4 … of tris(trimethylsilyl) borate in place of trimethyl borate to preclude the in situ generation of …
Number of citations: 32 pubs.acs.org
Z Wang, L Xing, J Li, B Li, M Xu, Y Liao, W Li - Electrochimica Acta, 2015 - Elsevier
Trimethyl borate (TB) is used as an electrolyte additive to improve cyclic stability and rate capability of a layered cathode, LiNi 1/3 Co 1/3 Mn 1/3 O 2 (LNCM), under 4.5 V (vs. Li/Li + ). …
Number of citations: 32 www.sciencedirect.com
E Gültekin, A Calam, M Şahin - Energy Sources, Part A: Recovery …, 2023 - Taylor & Francis
… In this study, trimethyl borate was analyzed for combustion … Trimethyl borate was added with 1%, 1.5%, 2%, and 2.5% by … Trimethyl borate accelerates the combustion with closing to …
Number of citations: 1 www.tandfonline.com
S Gronert, AJ Richard - Journal of the American Society for Mass …, 2002 - Elsevier
… In this paper, we report the use of trimethyl borate (TMB) as reagent for cross-linking hydrogen-bonded complexes of inorganic and bioorganic phosphates. This compound and related …
Number of citations: 34 www.sciencedirect.com
CC Chang, KY Lee, HY Lee, YH Su, LJ Her - Journal of Power Sources, 2012 - Elsevier
Alkyl- and phenyl-substituted borate anion receptors, triphenyl borate (TPB) and trimethyl borate (TMB), are investigated as electrolyte additives in lithium ion batteries (LiFePO 4 …
Number of citations: 24 www.sciencedirect.com
ZX Xiao, SL Cui, YY Wang, S Liu, GR Li… - ACS Sustainable …, 2021 - ACS Publications
… Herein, it is proposed to add trimethyl borate (TMB) in commercial electrolyte to enhance the interfacial stability of LiNi 0.88 Co 0.09 Al 0.03 O 2 cathode material. By adjusting the …
Number of citations: 16 pubs.acs.org

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